

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene suppliers and pricing

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Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B176539

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An In-depth Technical Guide to **1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene** (CAS No. 160969-00-6), a key pharmaceutical intermediate. This document details its chemical properties, commercial availability, and primary applications in drug development, with a focus on its role in the synthesis of Silodosin.

Compound Profile

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic ether. The presence of the trifluoroethoxy group (-OCH₂CF₃) is significant in molecular design for drug discovery. This moiety is strongly electron-withdrawing and highly lipophilic, characteristics that can enhance the metabolic stability, bioavailability, and binding affinity of a final active pharmaceutical ingredient (API).^[1] Its primary documented application is as a crucial building block in the synthesis of Silodosin, an α 1A-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).^{[2][3]}

Table 1: Chemical and Physical Properties

Property	Value	Reference
CAS Number	160969-00-6	[Shanghai Hohance Chemical Co., Ltd.][4]
Molecular Formula	C ₁₀ H ₁₀ BrF ₃ O ₂	[Shanghai Hohance Chemical Co., Ltd.][4]
Molecular Weight	299.09 g/mol	[Benchchem][2]
Synonyms	2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl bromide	[Shanghai Hohance Chemical Co., Ltd.][4]
Appearance	White Powder	[Shanghai Hohance Chemical Co., Ltd.][4]
Purity	Typically ≥98.0%	[Shanghai Hohance Chemical Co., Ltd.][4]
Boiling Point	396.4 ± 42.0 °C (Predicted)	[Benchchem][2]
Density	1.4 ± 0.1 g/cm ³ (Predicted)	[Benchchem][2]
Storage Temperature	Recommended -20°C	[amsbio][5]

Commercial Availability and Pricing

This compound is available from several chemical suppliers specializing in pharmaceutical intermediates and research chemicals. Pricing can vary based on quantity and purity. Below is a summary of representative suppliers and publicly available pricing information.

Table 2: Supplier and Pricing Information

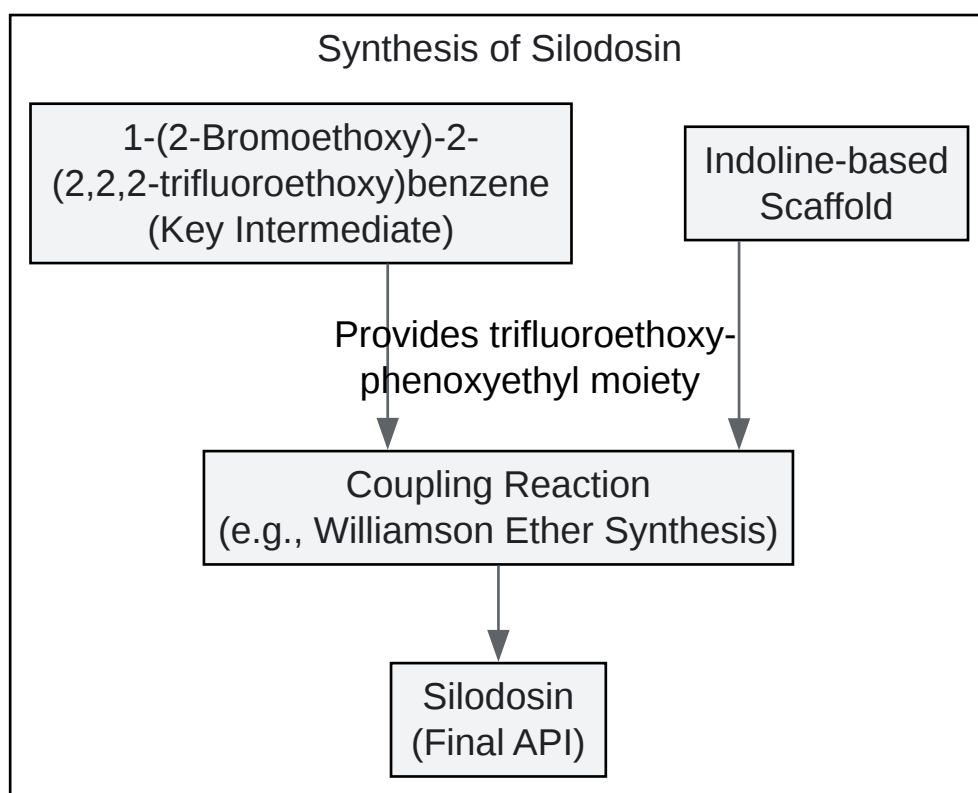
Supplier	Purity	Quantity	Price (€)	Reference
Fluorochem (via CymitQuimica)	95.0%	1g	€224.00	[CymitQuimica] [6]
Fluorochem (via CymitQuimica)	95.0%	25g	€1,647.00	[CymitQuimica] [6]
Alfa Chemical	N/A	N/A	Inquiry	
AFINE CHEMICALS LIMITED	N/A	N/A	Inquiry	
Shanghai Hohance Chemical Co.	≥98.0%	N/A	Inquiry	[Shanghai Hohance Chemical Co., Ltd.][4]
Nanjing Kangdexiang Medical	98%	N/A	Get Latest Price	[Tradeindia][3]

Note: Prices are subject to change and may not include shipping or handling fees. "Inquiry" indicates that pricing is provided upon request.

Application in Drug Synthesis: The Silodosin Intermediate

The primary and most well-documented use of **1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene** is as a key intermediate in the multi-step synthesis of Silodosin.[2][3] Silodosin is a selective antagonist of the alpha-1A adrenergic receptor, which is prevalent in the human prostate. By blocking this receptor, Silodosin relaxes the smooth muscle in the prostate and bladder neck, thereby improving the symptoms of BPH.

The subject compound provides a critical structural fragment to the final Silodosin molecule. The bromoethoxy group serves as a reactive handle for subsequent etherification reactions to link it with the rest of the molecular scaffold.



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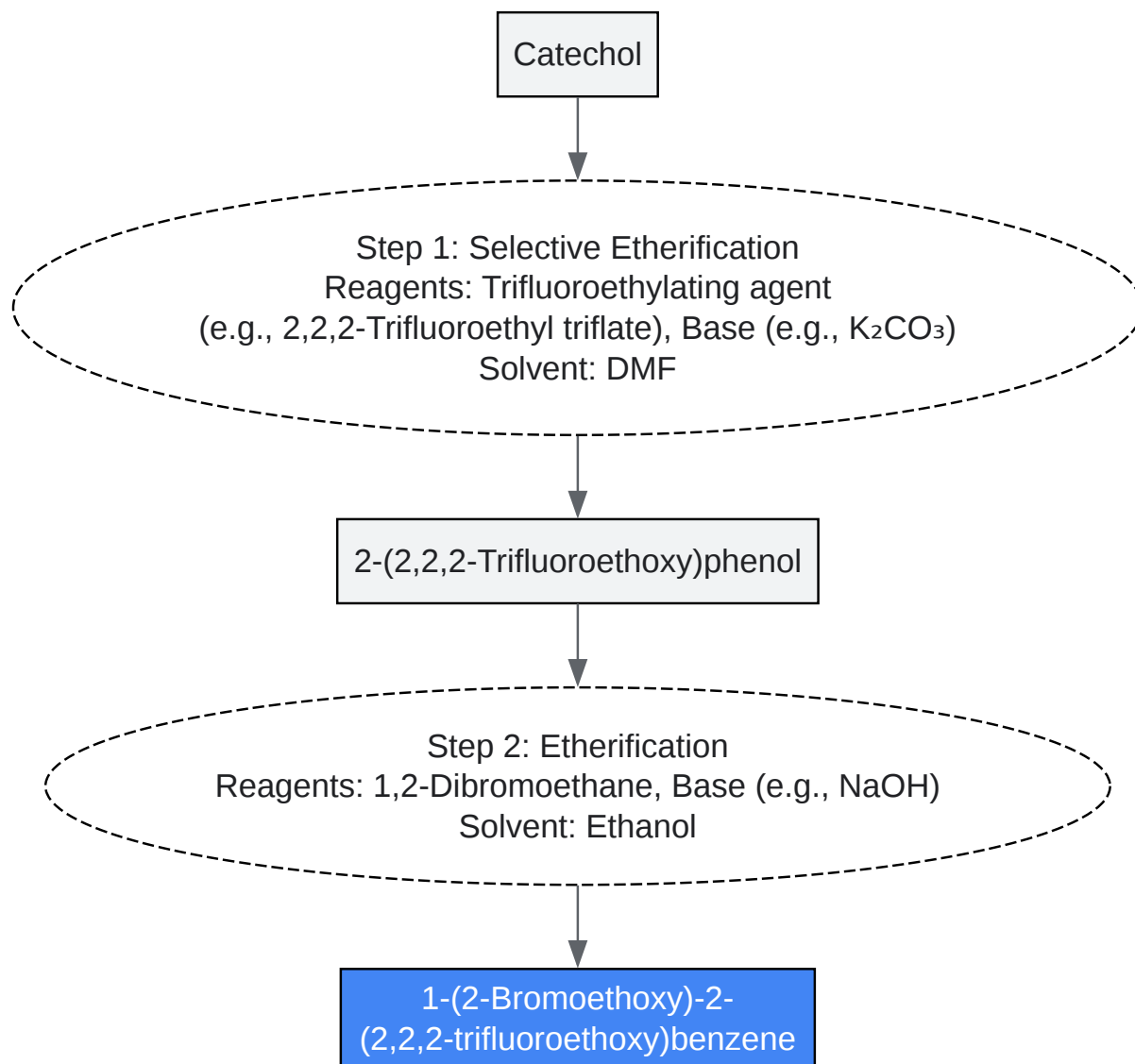
Caption: Role as a key intermediate in Silodosin synthesis.

Experimental Protocols

While specific, validated protocols for the synthesis and use of this exact compound are proprietary to pharmaceutical manufacturers, plausible methodologies can be derived from analogous chemical literature.

Plausible Synthesis Workflow

The synthesis of **1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene** likely follows a two-step Williamson ether synthesis pathway starting from catechol.



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Caption: Plausible two-step synthesis workflow.

Methodology based on related syntheses:[\[7\]](#)[\[8\]](#)

- Preparation of 2-(2,2,2-Trifluoroethoxy)phenol: Catechol is reacted with a trifluoroethylating agent (such as 2,2,2-trifluoroethyl trifluoromethanesulfonate) in the presence of a mild base like potassium carbonate in a polar aprotic solvent like DMF. The reaction is carefully controlled to favor mono-etherification.

- **Synthesis of the Final Product:** The resulting 2-(2,2,2-trifluoroethoxy)phenol is then reacted with an excess of 1,2-dibromoethane in the presence of a stronger base, such as sodium hydroxide, in a solvent like ethanol. The reaction mixture is typically heated to reflux for several hours.
- **Purification:** After the reaction, the solvent is removed, and the crude product is purified. This can involve extraction with an organic solvent (e.g., ethyl acetate), washing with water, drying over an anhydrous salt (e.g., MgSO_4), and finally, recrystallization from a suitable solvent like ethanol to yield the high-purity product.^{[7][8]}

Representative Experimental Protocol for Use (Alkylation)

As an intermediate, the compound is used as an alkylating agent. The following is a general protocol for its reaction with a nucleophile (represented as R-XH, where X is O or N) in a Williamson ether synthesis.

Materials:

- **1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene**
- Substrate (R-XH, e.g., an amine or phenol-containing molecule)
- Base (e.g., Potassium Carbonate, Sodium Hydride)
- Solvent (e.g., DMF, Acetonitrile)
- Inert atmosphere (e.g., Nitrogen, Argon)

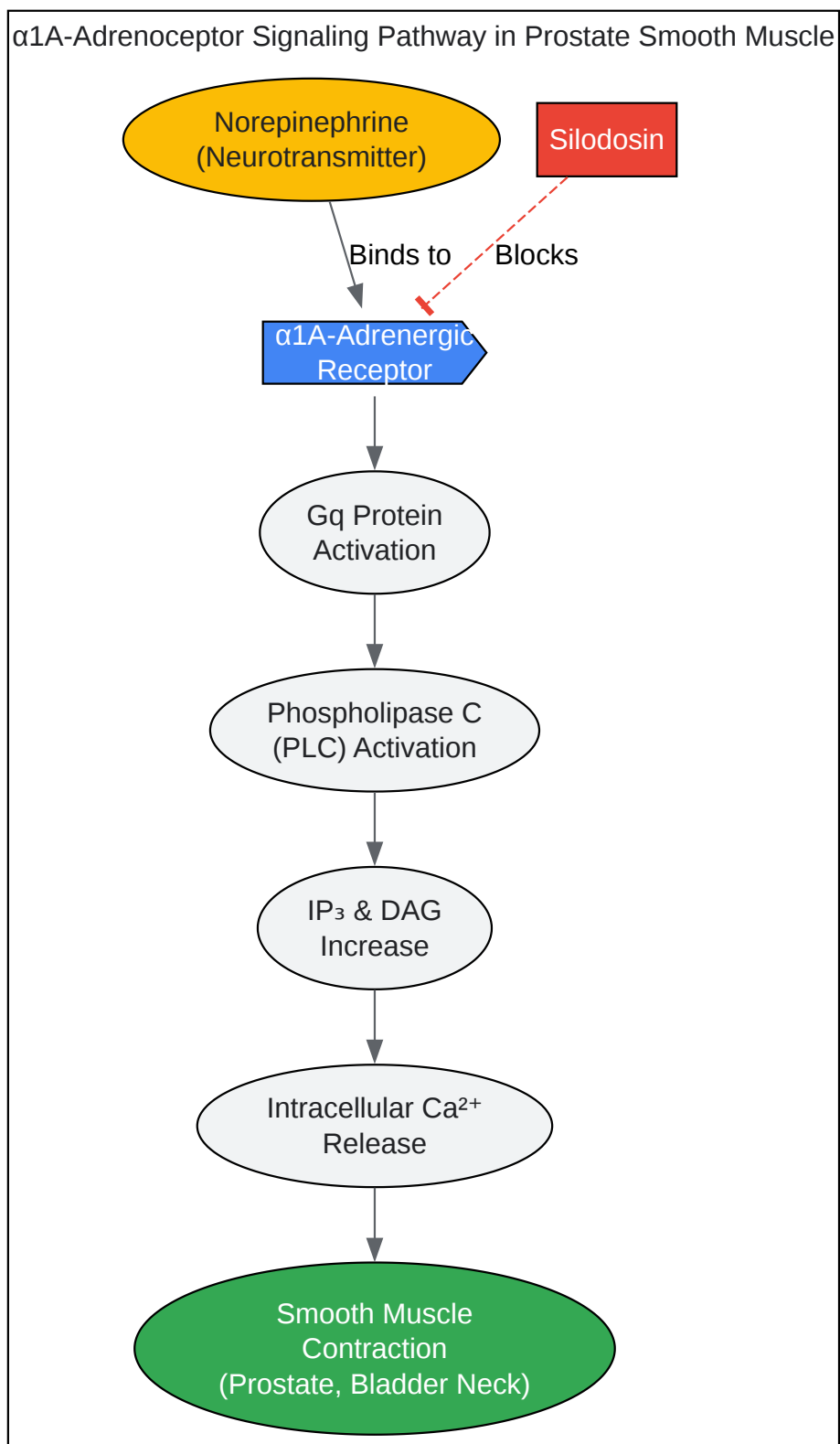
Procedure:

- To a solution of the substrate (1.0 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents) under an inert atmosphere.
- Stir the mixture at room temperature for 30 minutes to generate the corresponding nucleophile.

- Add a solution of **1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene** (1.0-1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by a suitable technique (e.g., TLC, LC-MS).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an appropriate organic solvent.
- Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Mechanism of Action of the Target Drug: Silodosin

The intermediate itself does not have a biological mechanism of action. However, the final drug, Silodosin, for which it is a precursor, is a potent and selective antagonist of $\alpha1A$ -adrenoceptors.



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Caption: Mechanism of action of Silodosin, the final drug product.

In patients with BPH, excessive stimulation of $\alpha 1A$ -adrenoceptors in the prostate by norepinephrine leads to smooth muscle contraction and urinary obstruction. Silodosin competitively binds to these receptors, preventing norepinephrine from activating them. This blockade inhibits the downstream signaling cascade (Gq protein, Phospholipase C, IP_3), which prevents the release of intracellular calcium and leads to smooth muscle relaxation, thereby alleviating the symptoms of BPH.

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